![molecular formula C17H10Cl2FNO B2486527 (3,4-ジクロロフェニル)[4-(3-フルオロフェニル)-1H-ピロール-3-イル]メタノン CAS No. 478031-40-2](/img/structure/B2486527.png)
(3,4-ジクロロフェニル)[4-(3-フルオロフェニル)-1H-ピロール-3-イル]メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone is a complex organic compound that features a combination of dichlorophenyl and fluorophenyl groups attached to a pyrrole ring
科学的研究の応用
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with 4-(3-fluorophenyl)-1H-pyrrole under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and controlled to maintain consistency and high purity of the final product.
化学反応の分析
Types of Reactions
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
類似化合物との比較
Similar Compounds
3,4-Dichlorophenethylamine: This compound shares the dichlorophenyl group and is used in the synthesis of various pharmaceuticals.
(3 R,5 R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid: This compound contains a fluorophenyl group and is used in the treatment of dyslipidemia.
Uniqueness
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone is unique due to its specific combination of dichlorophenyl and fluorophenyl groups attached to a pyrrole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3,4-dichlorophenyl)-[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FNO/c18-15-5-4-11(7-16(15)19)17(22)14-9-21-8-13(14)10-2-1-3-12(20)6-10/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYRQIZDLVYYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
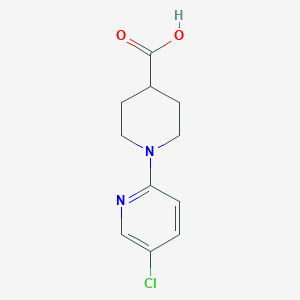
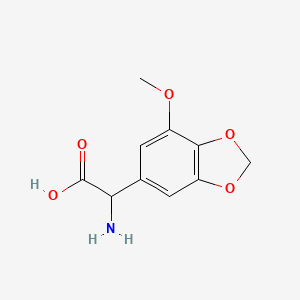
![methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B2486450.png)
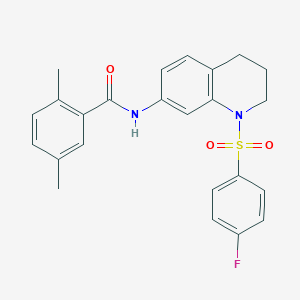
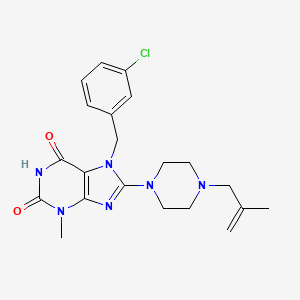
![N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2486455.png)
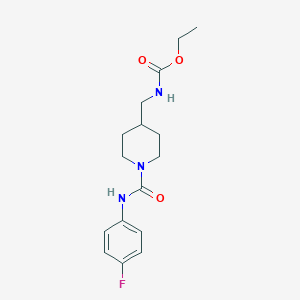
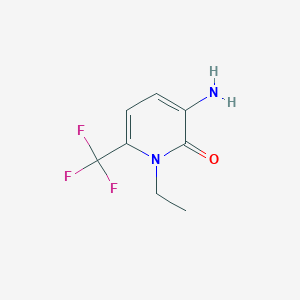
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)
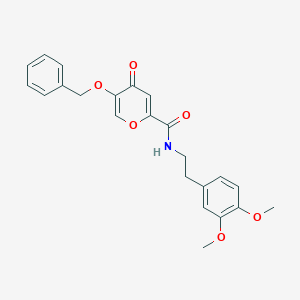
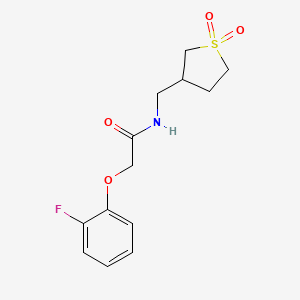

![1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2486467.png)
